N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC14803487
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[2-(benzimidazol-1-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C20H20N4O2/c1-26-16-6-7-18-15(12-16)8-10-23(18)13-20(25)21-9-11-24-14-22-17-4-2-3-5-19(17)24/h2-8,10,12,14H,9,11,13H2,1H3,(H,21,25) |
| Standard InChI Key | XQGHYXBWLFNLPD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCN3C=NC4=CC=CC=C43 |
Introduction
The compound N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic molecule that combines benzimidazole and indole moieties. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and any available research findings.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzimidazole and indole rings, followed by their coupling. Characterization would involve techniques like NMR, IR, and mass spectrometry to confirm the structure.
Data Tables
Given the lack of specific data on N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, we can only provide general information on related compounds:
| Compound Type | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Benzimidazole Derivatives | Varied | Varied | Antimicrobial, Anticancer |
| Indole Derivatives | Varied | Varied | Antimicrobial, Anticancer |
| Related Compound (e.g., N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine) | C14H18N2O | 230.31 g/mol | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume